molecular formula C11H14N2OS B2924040 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one CAS No. 1707737-26-5

4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one

Cat. No.: B2924040
CAS No.: 1707737-26-5
M. Wt: 222.31
InChI Key: FIGNDJOQOKNIOG-UHFFFAOYSA-N
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Description

4-Thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one is a tricyclic heterocyclic compound characterized by a 14-membered ring system incorporating sulfur (thia) and two nitrogen atoms (diaza). The core structure features a fused bicyclic framework with a ketone group at position 2 and conjugated double bonds at positions 3(7) and 5.

Properties

IUPAC Name

4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-10-8(5-7-15-10)12-9-4-2-1-3-6-13(9)11/h5,7,9,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNDJOQOKNIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NC3=C(C(=O)N2CC1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific thioamide and diazabicyclo compounds under high temperature and pressure can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Potential Applications

Given its structure, 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one may be used in several applications:

  • Chemical Synthesis: The dienone functionality in its structure suggests its use in electrophilic and conjugate additions. It can serve as a building block for synthesizing more complex molecules.
  • Biological Activity Research: The compound can be investigated for its interactions with biomolecules and potential biological activities.
  • Pharmacology: Compounds with similar frameworks have shown potential in pharmacology. Further research could elucidate its specific mechanisms of action and therapeutic potential.

Reactivity

The reactivity of this compound can be attributed to its structural features:

  • Electrophilic Additions: The dienone functionality can undergo electrophilic additions.
  • Conjugate Additions: The dienone group is also susceptible to conjugate additions.
  • Chemical Transformations: The multiple functional groups can influence its reactivity and biological activity.

Structural Analogues and Activities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativesFive-membered ring with sulfurAntimicrobial, antifungal
Benzothiazole CompoundsFused benzene and thiazole ringsAnticancer
Dihydropyridine DerivativesSix-membered ring with nitrogenCardiovascular effects

Thiazole and Thiadiazole Derivatives

Thiazole derivatives, which contain a five-membered ring with sulfur, exhibit antimicrobial and antifungal activities. Research indicates that thiazole-containing compounds have potential as antimicrobial and antiproliferative agents . Similarly, thiadiazole derivatives have shown a range of pharmacological activities . These activities include antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular properties .

Anticancer Research

Mechanism of Action

The mechanism of action of 4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Replacement of sulfur with oxygen (e.g., oxa analogs) reduces lipophilicity and alters metabolic stability .
  • Substituents like methyl or carboxylic acid groups influence solubility and bioavailability .

Key Observations :

  • Iodine-mediated cyclization (as in ) is effective for constructing fused thiadiazole systems.
  • Alkylation strategies (e.g., ) enable modular substitution but may lack regioselectivity.

Key Observations :

  • Microbial analogs (e.g., Trichoderma metabolites) highlight the ecological relevance of sulfur-nitrogen heterocycles .

Physicochemical Properties

Comparative data for selected analogs:

Compound Name Molecular Formula Molecular Weight Solubility (Predicted) LogP
This compound C₁₃H₁₄N₂O₂S 278.33 (analog) Low (non-polar core) ~2.5
4-Methyl-2-oxo-6-thia-1,8-diazatricyclo[...]-5-carboxylic acid C₁₃H₁₄N₂O₃S 278.33 Moderate (carboxylic acid) ~1.8
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[...]dec-4-ene C₂₀H₁₈N₂O 302.37 Low (aromatic substituents) ~3.1

Key Observations :

  • Carboxylic acid substituents improve aqueous solubility, critical for drug formulation .
  • Aromatic substituents (e.g., benzyl, phenyl) increase LogP, favoring membrane permeability but risking toxicity .

Biological Activity

4-Thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The compound belongs to a class of heterocycles characterized by the presence of nitrogen and sulfur atoms within a bicyclic framework. Its molecular formula is C13H12N2SC_{13}H_{12}N_2S and it features a diazatricyclo structure, which contributes to its chemical reactivity and biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC₁₃H₁₂N₂S
Molecular Weight232.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in metabolic processes, which may be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-thia-1,8-diazatricyclo compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Cancer Cell Apoptosis : In vitro studies conducted on human cancer cell lines showed that the compound triggered apoptotic pathways, leading to significant reductions in cell viability at micromolar concentrations .
  • Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes related to cancer metabolism, showcasing its potential as a therapeutic agent in oncology .

Summary of Key Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer EffectsInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited key metabolic enzymes

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced toxicity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

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